lithium;3-[(4-ethoxybenzoyl)amino]propanoate
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Overview
Description
Lithium;3-[(4-ethoxybenzoyl)amino]propanoate is an organic compound that features a lithium ion coordinated to a 3-[(4-ethoxybenzoyl)amino]propanoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[(4-ethoxybenzoyl)amino]propanoate typically involves the reaction of 3-[(4-ethoxybenzoyl)amino]propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 3-[(4-ethoxybenzoyl)amino]propanoic acid and a lithium base into a reactor, followed by the continuous removal of the product. This method ensures a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-[(4-ethoxybenzoyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in the formation of 3-[(4-methoxybenzoyl)amino]propanoate.
Scientific Research Applications
Lithium;3-[(4-ethoxybenzoyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;3-[(4-ethoxybenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-[(4-methoxybenzoyl)amino]propanoate
- Lithium;3-[(4-methylbenzoyl)amino]propanoate
- Lithium;3-[(4-chlorobenzoyl)amino]propanoate
Uniqueness
Lithium;3-[(4-ethoxybenzoyl)amino]propanoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
lithium;3-[(4-ethoxybenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.Li/c1-2-17-10-5-3-9(4-6-10)12(16)13-8-7-11(14)15;/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCKTIDJZHKBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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